Conduritol b epoxide
Overview
Description
Conduritol B epoxide (CBE) is a mix of 1-L-1,2-anhydro-myo-inositol and 1-D-1,2-anhydro-myo-inositol . It is an irreversible covalently bound acid β-glucosidase (GCase) inhibitor . It is used to generate cell and animal models for investigations on Gaucher disease (GD) and Parkinson’s disease (PD) .
Molecular Structure Analysis
The chemical formula of Conduritol B epoxide is C6H10O5 . Its exact mass is 162.05 and its molecular weight is 162.141 .Scientific Research Applications
Inhibitor of β-Glucosidase
Conduritol B epoxide is recognized for its capacity to inhibit β-glucosidase in mammalian and non-mammalian species, a property utilized to replicate biochemical and clinical features of Gaucher disease in mice. This model aids in understanding the disease's mechanism and exploring therapeutic avenues. For example, it was found that daily administration of Conduritol B epoxide is necessary to induce the accumulation of glucosylceramide, a hallmark of Gaucher disease, in mice. Additionally, the effects of Conduritol B epoxide were shown to be reversible, providing a valuable tool for studying disease progression and treatment efficacy (Stephens et al., 1978).
Active Site Labeling in Enzyme Studies
Conduritol B epoxide serves as an active-site-directed inhibitor for enzymes like sucrase and isomaltase. It covalently binds to the enzyme's active site, inhibiting its function irreversibly. This specificity and irreversible action make it a powerful tool for identifying and characterizing the active sites of these enzymes, offering insights into enzyme structure, function, and inhibition mechanisms (Quaroni et al., 1974).
Characterization of Lysosomal α-Glucosidase
Research utilizing Conduritol B epoxide has contributed significantly to the characterization of human lysosomal α-glucosidase's catalytic site. By acting as an active site-directed inhibitor, it has facilitated the identification of critical residues involved in the enzyme's catalytic process, enhancing our understanding of its role in biological processes and disease states (Hermans et al., 1991).
properties
IUPAC Name |
(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWOVGZCINIHW-FTYOSCRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C2C(C1O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044069, DTXSID501046066 | |
Record name | Conduritol B epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501046066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Conduritol b epoxide | |
CAS RN |
6090-95-5 | |
Record name | Conduritol B epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6090-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conduritol epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conduritol B epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Conduritol B epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONDURITOL B EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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